molecular formula C9H16O3 B12635986 2-[(2-Methyloxiran-2-yl)methoxy]oxane CAS No. 918947-50-9

2-[(2-Methyloxiran-2-yl)methoxy]oxane

Cat. No.: B12635986
CAS No.: 918947-50-9
M. Wt: 172.22 g/mol
InChI Key: NRCJAEFLKHHTEF-UHFFFAOYSA-N
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Description

2-[(2-Methyloxiran-2-yl)methoxy]oxane is a chemical compound known for its unique structure and properties It is an oxirane derivative, characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a methoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyloxiran-2-yl)methoxy]oxane typically involves the reaction of 2-methyloxirane with a suitable oxane derivative under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound. The reaction is usually carried out at a temperature range of 50-70°C, with a reaction time of 4-6 hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyloxiran-2-yl)methoxy]oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(2-Methyloxiran-2-yl)methoxy]oxane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential bioactivity, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methyloxiran-2-yl)methoxy]oxane is unique due to its oxane backbone, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

918947-50-9

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-[(2-methyloxiran-2-yl)methoxy]oxane

InChI

InChI=1S/C9H16O3/c1-9(7-12-9)6-11-8-4-2-3-5-10-8/h8H,2-7H2,1H3

InChI Key

NRCJAEFLKHHTEF-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)COC2CCCCO2

Origin of Product

United States

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